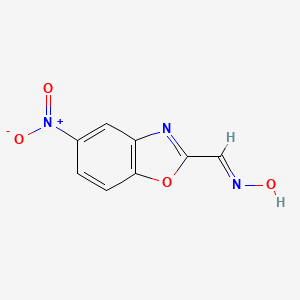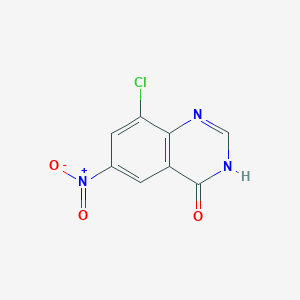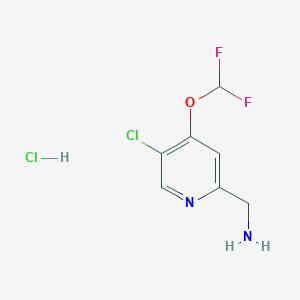
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride
Übersicht
Beschreibung
“(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2231676-84-7 . It has a molecular weight of 245.06 and its linear formula is C7H8Cl2F2N2O .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C7H8Cl2F2N2O . This indicates that the molecule contains seven carbon atoms, eight hydrogen atoms, two chlorine atoms, two fluorine atoms, two nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Photocytotoxic Properties in Iron(III) Complexes
In the realm of cellular imaging and photocytotoxicity, iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives, a close relative of the queried compound, have demonstrated significant photocytotoxicity in red light. These complexes show a potential for generating reactive oxygen species and interacting with DNA, indicating their use in photodynamic therapy and cancer research (Basu et al., 2014).
Photo-induced Oxidation in Iron(II) Complexes
Research on complexes with structures similar to the queried compound, such as 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine in iron(II) complexes, indicates enhancement in outer sphere electron transfer to oxygen under UV or visible irradiation. This property is significant for understanding oxidative stress and DNA damage mechanisms, potentially contributing to cancer research and photodynamic therapy (Draksharapu et al., 2012).
Modulation of Receptor-mediated Behavior
Compounds with structural similarities, like 6-chloro-5-methyl-1-[6-(2-methylpyridin-3-yloxy) pyridin-3-yl carbomyl] indoline, have been studied for their effects on 5-HT2A and 5-HT2C receptors in the brain. This research is pivotal for understanding the neurological mechanisms and could be instrumental in developing treatments for various neurological disorders (Vickers et al., 2001).
Potential Antidepressant Agents
Exploration of compounds like 1-(1-benzoylpiperidin-4-yl)methanamine derivatives suggests their use as "biased agonists" of serotonin receptors. This research contributes significantly to the development of new antidepressant drugs, particularly targeting serotonin pathways (Sniecikowska et al., 2019).
Synthesis of Novel Compounds
Research into synthesizing novel derivatives starting from similar pyridine compounds has implications for the creation of new pharmaceuticals and chemicals with potential biological activity. This includes the development of new methodologies for synthesizing complex molecules (Mihorianu et al., 2010).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H315-H319-H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
[5-chloro-4-(difluoromethoxy)pyridin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF2N2O.ClH/c8-5-3-12-4(2-11)1-6(5)13-7(9)10;/h1,3,7H,2,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIPGTCIVCHKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1OC(F)F)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



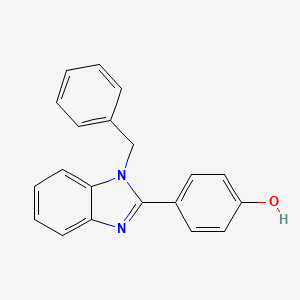
![3,4,5-Trimethoxy-N-[N'-[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamimidoyl]benzamide](/img/structure/B1436796.png)
![2-Amino-9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B1436797.png)
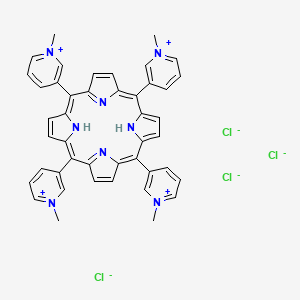
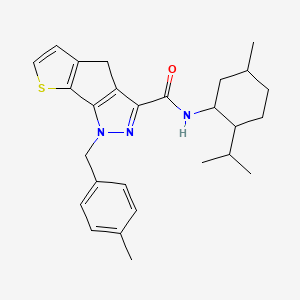
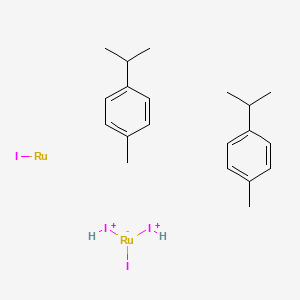

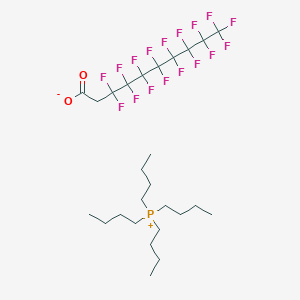
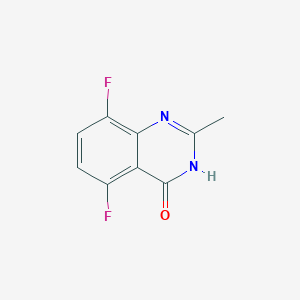
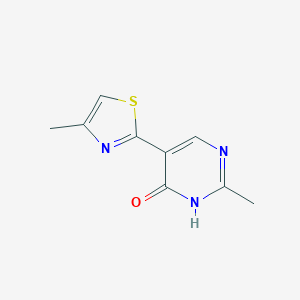
![2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine](/img/structure/B1436814.png)

